N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide
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Overview
Description
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the naphthalene-2-carboxamide group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with naphthalene-2-carboxylic acid or its derivatives under suitable coupling conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets, which can aid in drug design.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}naphthalene-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as:
- N-(7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL)propanamide
- N-(7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL)-3-phenylacrylamide
- (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol
These compounds share a similar core structure but differ in their substituents, which can significantly influence their biological activities and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics .
Properties
Molecular Formula |
C25H19N3O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19N3O/c1-17-13-14-28-22(15-17)26-23(19-8-3-2-4-9-19)24(28)27-25(29)21-12-11-18-7-5-6-10-20(18)16-21/h2-16H,1H3,(H,27,29) |
InChI Key |
QDGKPTHVAXVMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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